molecular formula C20H24O7 B1630833 Demethoxydeacetoxypseudolaric acid B CAS No. 500736-17-4

Demethoxydeacetoxypseudolaric acid B

Cat. No. B1630833
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
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Description



  • Demethoxydeacetoxypseudolaric acid B (also known as Deacetyldemethylpseudolaric acid B) is a metabolite of the glucoside of pseudolaric acid C2 (PC2).

  • It is a diterpene acid with potential biological activity.





  • Synthesis Analysis



    • The metabolic reaction of Demethoxydeacetoxypseudolaric acid B in vivo mainly occurs in blood, involving hydrolysis by plasma esterase and glucosylation reactions.





  • Molecular Structure Analysis



    • Molecular Formula: C~20~H~24~O~7~

    • Molecular Weight: 376.40 g/mol

    • Chemical Structure:





  • Chemical Reactions Analysis



    • Specific chemical reactions involving Demethoxydeacetoxypseudolaric acid B are not explicitly documented in the available literature.





  • Physical And Chemical Properties Analysis



    • Density: 1.2±0.1 g/cm³

    • Boiling Point: 528.8±50.0 °C at 760 mmHg

    • Flash Point: 228.0±30.2 °C




  • Scientific Research Applications

    Metabolic Pathway and Metabolites

    Demethoxydeacetoxypseudolaric acid B (DDPB) is identified as a significant metabolite in various biological samples, such as plasma, urine, bile, and feces, after the administration of total diterpene acid (TDA) from Pseudolarix kaempferi. The metabolic pathway of TDA, which includes DDPB as a metabolite, is independent of intestinal microflora and is stable in the pH environments of the gastric and intestinal tracts. This metabolic pathway is crucial for understanding the in vivo active form and action mechanism of Pseudolarix kaempferi compounds (Liu et al., 2014).

    Biochemistry and Occurrence of O-Demethylation

    The process of O-demethylation, which involves the removal of a methyl group from an oxygen atom in organic compounds, plays a pivotal role in various biological processes. This process is catalyzed by enzymes such as 2-oxoglutarate/Fe(II)-dependent dioxygenases and cytochrome P450. These enzymes catalyze demethylation reactions in diverse plant metabolic pathways, which could be relevant to understanding the metabolic transformations of compounds like DDPB (Hagel & Facchini, 2010).

    Enzymatic Demethylation and Metabolism

    The enzymatic demethylation of lignin-model compounds by fungi like Gloeophyllum trabeum suggests a mechanism for the degradation of complex organic compounds. This process could provide insights into the metabolic pathways and transformations of demethoxy compounds in natural settings (Lopretti et al., 1998).

    Pseudolaric Acid B and Its Biological Effects

    Pseudolaric acid B, closely related to DDPB, has demonstrated anti-inflammatory and anti-tumor effects. Understanding the action mechanism of pseudolaric acid B, such as its inhibition of inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway, could provide valuable insights into the potential therapeutic applications of DDPB and related compounds (Hou et al., 2012).

    Safety And Hazards



    • No specific hazard codes or risk phrases associated with Demethoxydeacetoxypseudolaric acid B have been reported.

    • Always follow safety precautions when handling chemicals.




  • Future Directions



    • Investigate its potential therapeutic applications.

    • Explore its interactions with other compounds and biological targets.




    properties

    IUPAC Name

    (1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QPFFEVMIQIJTGZ-XYWPTNBISA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Demethoxydeacetoxypseudolaric acid B

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Demethoxydeacetoxypseudolaric acid B
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    Reactant of Route 5
    Demethoxydeacetoxypseudolaric acid B
    Reactant of Route 6
    Demethoxydeacetoxypseudolaric acid B

    Citations

    For This Compound
    7
    Citations
    X Ye, M Tang, L Chen, A Peng, L Ma… - … in Mass Spectrometry …, 2009 - Wiley Online Library
    A rapid and reliable method based on ultra‐performance liquid chromatography (UPLC) coupled with photodiode‐array detection (PDA) and electrospray ionization quadrupole time‐of‐…
    P Liu, HZ Guo, JH Sun, M Xu, H Guo… - Yao xue xue bao …, 2014 - europepmc.org
    … metabolite in plasma, urine, bile and feces after both oral and intravenous administrations to rats using HPLC-UV and HPLC-ESI/MS(n), and demethoxydeacetoxypseudolaric acid B (…
    Number of citations: 6 europepmc.org
    E Li, AM Clark, CD Hufford - Journal of Natural Products, 1995 - ACS Publications
    … The 1H- and 13C-nmr spectral data indicated that compound 5 was demethoxydeacetoxypseudolaric acid B (9). Refluxing of 1 in MeOH with KOH afforded compound …
    Number of citations: 159 pubs.acs.org
    XC Li, HN ElSohly, AC Nimrod… - Journal of natural …, 1999 - ACS Publications
    … to the isolation of six known compounds which were identified by NMR spectroscopy as pseudolaric acid B (3), 1,3 pseudolaric acid C (4), 2,3 demethoxydeacetoxypseudolaric acid B (5…
    Number of citations: 48 pubs.acs.org
    SJ Kulkarni - 2011 - egrove.olemiss.edu
    Part A: Studies towards total synthesis of an antifungal and anticancer agent, Pseudolaric acid B. Marked by the uncontrolled cell proliferation, cancer is one of the deadliest diseases, …
    Number of citations: 2 egrove.olemiss.edu
    P Chiu, LT Leung, BCB Ko - Natural product reports, 2010 - pubs.rsc.org
    Covering: 1957 to September 2009 The pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch. Pseudolaric acids A and B are the …
    Number of citations: 83 pubs.rsc.org
    刘鹏, 郭洪祝, 孙江浩, 徐曼, 郭慧, 孙士丰, 果德安 - 药学学报, 2014 - 6400.net.cn
    … /MSn方法在大鼠血,尿,粪和胆汁样品中都检测到主要代谢产物土荆皮丙2酸(pseudolaric acid C2, PC2), 还可检测到脱甲氧基脱乙酰氧基土荆皮乙酸(demethoxydeacetoxypseudolaric acid B, …
    Number of citations: 4 www.6400.net.cn

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